Barium tin trioxide

Descripción general

Descripción

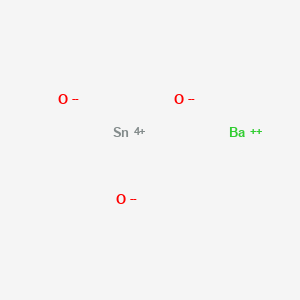

Barium tin trioxide, also known as Barium stannate (IV), is a compound with the formula BaSnO3 . It crystallizes in the cubic Pm-3m space group and has a three-dimensional structure . Ba2+ is bonded to twelve equivalent O2- atoms to form BaO12 cuboctahedra .

Synthesis Analysis

The synthesis of BaSnO3 involves various chemical approaches including organometallic, solvothermal/hydrothermal, templating, molten salt, and sol–gel methods . The mixed-phase barium titanium oxide perovskite nanoparticles were synthesized by calcining barium carbonate and titanium dioxide precursors at 900°C .

Molecular Structure Analysis

BaSnO3 is a (Cubic) Perovskite structured compound . It crystallizes in the cubic Pm-3m space group . The structure is three-dimensional where Ba2+ is bonded to twelve equivalent O2- atoms to form BaO12 cuboctahedra .

Chemical Reactions Analysis

Barium compounds, including BaSnO3, are known to react with sulfate ions to produce a white, finely divided precipitate of barium sulfate . Soluble carbonates react with Ba2+ to precipitate white barium carbonate . Soluble oxalates react with barium ion to produce white barium oxalate .

Physical And Chemical Properties Analysis

BaSnO3 exhibits remarkable optical transparency across a wide spectrum, enabling light to pass through with minimal absorption or scattering . In addition to its optical transparency, BaSnO3 possesses high electrical conductivity . The calculated bulk crystalline density is typically underestimated due to calculated cell volumes overestimated on average by 3% (+/- 6%) .

Aplicaciones Científicas De Investigación

Transparent Conductive Oxides (TCOs) in Optoelectronics

Field: Materials Science, Optoelectronics

Gas Sensors

Field: Analytical Chemistry, Environmental Monitoring

Photocatalysis

Field: Environmental Science, Energy Conversion

Ferroelectric Devices

Field: Condensed Matter Physics, Electronics

High-Temperature Superconductors

Field: Superconductivity, Quantum Materials

Dielectric Materials

Field: Electrical Engineering, Capacitors

Safety And Hazards

Direcciones Futuras

BaSnO3 has emerged as a promising candidate for the future of computer technology due to its unique properties and potential for groundbreaking applications . Its optical transparency and high electrical conductivity make it an ideal material for high-quality displays and touchscreens . It also holds great promise for revolutionizing various aspects of computer technology, including light-switchable transistors and optoelectronic integration .

Propiedades

IUPAC Name |

barium(2+);oxygen(2-);tin(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.3O.Sn/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERMVCOJYLRNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Sn+4].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001010272 | |

| Record name | Barium tin oxide (BaSnO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium tin trioxide | |

CAS RN |

12009-18-6 | |

| Record name | Barium tin oxide (BaSnO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012009186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium tin oxide (BaSnO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium tin oxide (BaSnO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium tin trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.